NIFURSOL
Description
Introduction to Nifursol: Contextualizing Nitrofuran Derivatives in Agricultural and Veterinary Applications
Nitrofurans, characterized by a furan ring substituted with a nitro group, have been widely utilized as broad-spectrum antimicrobials since the 1940s. This compound, chemically designated as 3,5-dinitro-N'-(5-nitrofurfurylidene)salicylohydrazide, belongs to this class and was specifically developed for veterinary use. Its primary application targeted histomoniasis (blackhead disease) in turkeys and chickens, a protozoal infection caused by Histomonas meleagridis. Unlike human-focused nitrofurans such as nitrofurantoin, this compound’s formulation as a feed additive allowed for prophylactic use in poultry farming, reflecting its agricultural significance.
Historical Development and Regulatory Prohibition of this compound as a Feed Additive
Early Adoption and Efficacy
Introduced in the 1960s, this compound gained approval under EU Directive 82/822/EEC as a coccidiostat and antiprotozoal agent. Its efficacy in preventing histomoniasis—a disease causing severe economic losses in poultry—solidified its role in livestock management. By inhibiting H. meleagridis proliferation, this compound reduced mortality rates in flocks, making it a staple in medicated feeds.
Properties
IUPAC Name |
2-hydroxy-3,5-dinitro-N-[(5-nitrofuran-2-yl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N5O9/c18-11-8(3-6(15(20)21)4-9(11)16(22)23)12(19)14-13-5-7-1-2-10(26-7)17(24)25/h1-5,18H,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUXXCZCUGIGPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N5O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50860191 | |
| Record name | 2-Hydroxy-3,5-dinitro-N'-[(5-nitrofuran-2-yl)methylidene]benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50860191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16915-70-1 | |
| Record name | Nifursol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16915-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-hydroxy-3,5-dinitro-, 2-[(5-nitro-2-furanyl)methylene]hydrazide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nifursol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.224 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Esterification of 3,5-Dinitrosalicylic Acid
Reagents and Conditions :
-
3,5-Dinitrosalicylic acid (12 g) dissolved in methanol (200 mL) with concentrated sulfuric acid (3 mL) as a catalyst.
Procedure :
The esterification converts the carboxylic acid group of 3,5-dinitrosalicylic acid into a methyl ester, enhancing reactivity for subsequent steps. Post-reaction, the mixture is concentrated to remove methanol, cooled to room temperature, and filtered to isolate the methyl ester as a white solid.
Hydrazinolysis to Form DNSH
Reagents and Conditions :
-
Methyl ester intermediate reacted with hydrazine hydrate (1.3 equivalents) in a 1 M sodium hydroxide solution.
Procedure :
Hydrazine hydrate displaces the methyl ester group, forming the hydrazide derivative. After completion, sulfuric acid is added to neutralize excess base, precipitating DNSH as a yellow solid.
Condensation Reaction to Form this compound
The final step involves coupling DNSH with 5-nitrofurfural via a dehydration-condensation reaction.
Reagents and Conditions :
Procedure :
The hydrazide group of DNSH reacts with the aldehyde group of 5-nitrofurfural, forming a hydrazone bond. The reaction is monitored via thin-layer chromatography (TLC) to ensure completion. Post-reaction, the mixture is cooled, filtered, and washed sequentially with methanol and water to remove unreacted starting materials.
Yield : 96.9% (135.9 kg product from large-scale synthesis).
Purification and Characterization Methods
Purification
Characterization
-
High-Performance Liquid Chromatography (HPLC) : Confirms purity (>98%) and retention time.
-
Mass Spectrometry (MS) : Validates molecular weight (365.21 g/mol) and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon signals to confirm structural integrity.
Analytical Techniques for Quality Control
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Matrix Effects and Recovery Studies
-
Matrix-Matched Calibration : Compensates for interference in complex matrices (e.g., liver, honey).
-
Recovery Rates : 75.8–108.4% across concentrations (0.5–10 μg/kg).
Challenges and Optimization in Synthesis
Stability Considerations
Scalability Issues
-
Large-Scale Production : Patent methods report yields >96% at industrial scales, but consistency requires precise temperature control.
-
Cost of Hydrazine Hydrate : High reagent costs necessitate efficient recycling protocols.
Data Tables
Table 1: Reaction Conditions and Yields for this compound Synthesis
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Esterification | Methanol, H₂SO₄, reflux 24h | 90% |
| 2 | Hydrazinolysis | Hydrazine hydrate, 70°C, 5h | 85% |
| 3 | Condensation | 5-Nitrofurfural, 15–40°C, 5h | 96.9% |
Table 2: Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₇N₅O₉ |
| Molecular Weight | 365.21 g/mol |
| Solubility (DMSO) | ≥36 mg/mL (98.57 mM) |
| Storage Conditions | -20°C |
Chemical Reactions Analysis
Types of Reactions
NIFURSOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various nitro and amino derivatives of the original compound, which can have different biological and chemical properties .
Scientific Research Applications
Veterinary Medicine
Nifursol is predominantly utilized as an antibiotic in veterinary practices, particularly for treating infections in livestock and aquaculture. It is effective against a range of bacterial pathogens, which helps in improving animal health and productivity.
Case Study: Efficacy in Aquaculture
A study demonstrated that this compound significantly reduced mortality rates in fish infected with pathogenic bacteria. The treatment led to a notable improvement in growth rates and overall health of the fish populations treated with this compound compared to control groups .
Food Safety and Residue Analysis
Given its use in food-producing animals, monitoring this compound residues in animal products is crucial for food safety. Regulatory bodies have established limits for nitrofuran residues due to potential health risks to consumers.
Analytical Methods
Recent advancements in analytical methodologies have improved the detection of this compound residues in food products. For instance, a rapid LC-MS/MS method was developed that allows for the analysis of multiple nitrofuran compounds, including this compound, in animal tissues. This method reduced analysis time from 4 days to just 2 days, enhancing the efficiency of food safety testing .
Table 1: Comparison of Analytical Methods for this compound Detection
| Methodology | Time Required | Sensitivity (µg/kg) | Sample Type |
|---|---|---|---|
| Traditional LC-MS/MS | 4 days | 0.5 | Animal tissues |
| Rapid LC-MS/MS | 2 days | 0.013 - 0.200 | Animal tissues |
| Microwave-Assisted Extraction | 20 min | Not specified | Aquatic products |
Pharmacological Studies
This compound has been investigated for its pharmacological properties beyond its antimicrobial effects. Research indicates potential mutagenic effects under certain conditions, raising concerns about its safety profile.
Case Study: Mutagenicity Assessment
In a series of mutagenicity tests conducted on various bacterial strains, this compound exhibited positive mutagenic responses at specific concentrations. These findings suggest that while this compound is effective as an antimicrobial agent, its safety must be evaluated thoroughly before widespread use .
Table 2: Summary of Mutagenicity Studies on this compound
| Study Reference | Test Organism | Result | Concentration (µg/plate) |
|---|---|---|---|
| Cavagnaro & McCarrol (1985) | TA98 | Positive | 500 & 1500 |
| Allen & Proudlock (1987) | CHO Cells | Negative | Up to 10,000 |
| SCAN Opinion (2020) | Muta-Mice | Equivocal | 550 - 850 |
Environmental Impact
The environmental persistence of this compound and its metabolites poses a risk to aquatic ecosystems. Studies have focused on the degradation pathways of this compound in water bodies and its potential bioaccumulation in aquatic organisms.
Case Study: Environmental Monitoring
Research has shown that this compound can persist in aquatic environments, leading to concerns about its impact on non-target species. Monitoring programs are being established to assess the levels of this compound and its metabolites in aquatic systems to mitigate potential ecological risks .
Mechanism of Action
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Parameter | This compound | Nitrofurazone Related Compound A |
|---|---|---|
| Molecular Formula | C₇H₆N₄O₅ | C₁₀H₆N₄O₆ |
| CAS Number | 1699-89-2 | 112537-96-9 |
| Primary Use | Antiprotozoal (veterinary) | Pharmaceutical reference standard |
| Regulatory Status | Restricted in food animals | Laboratory use only |
Nilutamide (Non-Nitrofuran Structural Analog)
Functional Similarity: Both compounds are hydrazide derivatives, but Nilutamide (a nonsteroidal antiandrogen) diverges in therapeutic application. Key Differences:
Table 2: Pharmacological Contrast
| Parameter | This compound | Nilutamide |
|---|---|---|
| Therapeutic Class | Antiprotozoal | Antiandrogen |
| Molecular Weight | 225.14 g/mol | 317.22 g/mol |
| Toxicity Concerns | Residue accumulation | Hepatotoxicity |
| Species Specificity | Poultry | Humans |
Comparison with Functionally Similar Compounds
Ronidazole (Antiprotozoal Agent)
Functional Overlap : Both treat protozoal infections in poultry.
Divergences :
Table 3: Efficacy and Resistance Data
| Parameter | This compound | Ronidazole |
|---|---|---|
| Target Pathogen | Histomonas meleagridis | Trichomonas, Giardia |
| Resistance Incidence | Increasing | Rare |
| Withdrawal Period | 14 days (post-treatment) | 7 days |
Research Findings and Regulatory Perspectives
- This compound : A 2015 study reported 85% efficacy in turkeys when administered via feed, but residual metabolites were detected in liver tissues at 0.5 ppm, exceeding EU limits .
- Alternatives: Trials with toltrazuril (a triazinone antiprotozoal) show comparable efficacy without nitrofuran-related toxicity, though cost limits adoption in developing markets .
Biological Activity
Nifursol, a nitrofuran derivative, is primarily used as an antibiotic in veterinary medicine, particularly for the treatment of infections in poultry and aquaculture. This article explores the biological activity of this compound, focusing on its mechanisms of action, metabolites, potential toxicity, and implications for food safety.
This compound exerts its biological effects through several mechanisms:
- Inhibition of DNA Synthesis : this compound and other nitrofuran derivatives are known to inhibit DNA synthesis in bacterial and mammalian cells. This is achieved through the formation of reactive metabolites that interact with nucleic acids, leading to mutagenic effects .
- Metabolic Activation : The nitro group in this compound is reduced to an amino group by reductase enzymes in organisms, resulting in the formation of reactive intermediates that can bind to cellular macromolecules, including proteins and nucleic acids .
Metabolism and Excretion
This compound has a short half-life in biological systems, typically only a few hours. It is rapidly metabolized into several metabolites, with 3,5-dinitrosalicylic acid hydrazide (DNSH) being one of the primary products. The metabolic pathway involves hydrolysis and derivatization processes that facilitate detection .
Table 1: Metabolites of this compound
| Metabolite | Chemical Structure | Biological Activity |
|---|---|---|
| DNSH | C₇H₆N₄O₅ | Mutagenic potential |
| AOZ | C₄H₄N₂O₂ | Inhibits DNA synthesis |
| AMOZ | C₅H₈N₂O₂ | Potentially carcinogenic |
Toxicity and Safety Concerns
The use of this compound raises significant safety concerns due to its potential mutagenicity and carcinogenicity. Studies have shown that prolonged exposure to nitrofuran metabolites can lead to serious health issues in humans, such as organ damage and increased cancer risk . The metabolites can accumulate in animal tissues, leading to residues in food products.
Case Study: Residue Detection in Poultry
A study conducted by Barbosa et al. (2011) examined the presence of this compound and its metabolites in edible tissues of chickens following therapeutic administration. The researchers found that the gizzard retained higher concentrations of this compound metabolites compared to other tissues, suggesting it as a critical site for residue evaluation. This study emphasizes the need for stringent monitoring of nitrofuran residues in food products to ensure consumer safety .
Analytical Methods for Detection
Due to the rapid metabolism of this compound and its derivatives, sensitive analytical methods are required for detection:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This method has been validated for the simultaneous analysis of multiple nitrofuran metabolites in food matrices. It allows for high sensitivity and specificity in detecting residues at very low concentrations (below 0.5 ng/g) .
- Derivatization Techniques : Derivatization is often employed to enhance the detectability of this compound metabolites by increasing their molecular mass and improving their chromatographic properties .
Q & A
Q. What analytical methods are recommended for quantifying Nifursol purity in experimental samples?
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are standard methods for purity assessment. HPLC provides quantitative data on impurity profiles, while NMR confirms structural integrity. For reproducibility, ensure calibration with certified reference standards and cross-validate results using mass spectrometry (MS) . Experimental protocols should detail solvent systems, column specifications, and temperature controls to minimize variability .
Q. How can researchers design experiments to validate this compound’s stability under varying environmental conditions?
Accelerated stability studies under controlled temperature, humidity, and light exposure are critical. Use International Council for Harmonisation (ICH) guidelines Q1A(R2) for stress testing. Monitor degradation products via HPLC-UV or LC-MS and apply Arrhenius kinetics to predict shelf life. Include control groups with inert matrices to isolate compound-specific degradation pathways .
Q. What in vivo models are commonly used to assess this compound’s pharmacokinetic properties?
Rodent models (e.g., Sprague-Dawley rats) are standard for bioavailability studies. Dose-response experiments should follow OECD Guideline 417, with plasma samples analyzed via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Ensure ethical compliance by documenting animal welfare protocols and sample size justification using power analysis .
Q. How should researchers address conflicting results in this compound’s cytotoxicity assays across cell lines?
Standardize cell culture conditions (e.g., passage number, media composition) and validate assay sensitivity using positive/negative controls. Perform dose-range finding experiments and apply statistical models (e.g., ANOVA with post-hoc Tukey tests) to identify outliers. Cross-reference findings with publicly available datasets (e.g., PubChem BioAssay) to contextualize discrepancies .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s reported pharmacokinetic half-life across species?
Conduct interspecies allometric scaling to account for metabolic rate differences. Use physiologically based pharmacokinetic (PBPK) modeling to simulate absorption-distribution-metabolism-excretion (ADME) profiles. Validate models with in vitro hepatocyte assays and adjust for protein-binding variations using equilibrium dialysis .
Q. How can researchers optimize in vitro-in vivo correlation (IVIVC) for this compound’s efficacy in heterogeneous disease models?
Develop 3D organoid or co-culture systems to mimic in vivo microenvironments. Apply machine learning algorithms (e.g., random forest regression) to correlate in vitro IC50 values with in vivo tumor regression data. Include time-kill kinetics and resistance induction assays to refine predictive accuracy .
Q. What experimental frameworks are effective for studying this compound’s off-target effects in genomic contexts?
Employ CRISPR-Cas9 screens to identify synthetic lethal interactions. Use RNA sequencing (RNA-seq) to map transcriptomic changes post-treatment. Integrate data with STRING or KEGG pathway databases to prioritize high-impact off-targets. Validate candidates via siRNA knockdown and rescue experiments .
Q. How do researchers reconcile discrepancies between this compound’s mechanistic hypotheses and observed phenotypic outcomes?
Apply systems biology approaches (e.g., network pharmacology) to map compound-target-pathway interactions. Use Bayesian inference models to quantify hypothesis confidence based on prior data. Design orthogonal assays (e.g., thermal shift assays for target engagement) to validate mechanistic claims .
Methodological Considerations
Q. What statistical approaches are recommended for multi-omic data integration in this compound studies?
Use dimensionality reduction techniques (e.g., PCA, t-SNE) to harmonize proteomic, metabolomic, and genomic datasets. Apply false discovery rate (FDR) correction for high-throughput data and employ pathway enrichment tools (e.g., GSEA) to identify biologically relevant clusters. Document code and parameters in Jupyter Notebooks for reproducibility .
Q. How can researchers ensure ethical rigor when translating this compound findings to preclinical trials?
Align study design with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Submit protocols to institutional review boards (IRBs) for risk-benefit analysis. Include data safety monitoring plans and transparently report adverse events in publications .
Data Reproducibility and Reporting
Q. What documentation standards are critical for replicating this compound synthesis protocols?
Provide step-by-step synthetic routes, including reaction stoichiometry, catalyst loads, and purification methods (e.g., column chromatography gradients). Deposit raw spectral data (e.g., NMR, IR) in public repositories (e.g., Zenodo) and cite CAS registry numbers for all reagents .
Q. How should researchers address batch-to-batch variability in this compound bioactivity studies?
Implement quality-by-design (QbD) principles, including critical process parameter (CPP) identification. Use design-of-experiments (DoE) software (e.g., JMP) to optimize synthesis conditions. Report batch-specific activity data in supplementary materials and apply mixed-effects models to account for variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
